N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-15(2)20-11-16(12-21-15)9-18(10-16)14(19)17-8-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOKJFYJGWFBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NCC3=CC=CC=C3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as an intermediate in the synthesis of biologically active azetidine derivatives. Its structure allows for modifications that can lead to compounds with potential therapeutic effects.
Case Study: Synthesis of Azetidine Derivatives
A study described the synthesis of several azetidine derivatives using N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide as a starting material. The derivatives exhibited various biological activities, including antimicrobial and anticancer properties. The synthesis involved heating the compound with different amines and acid acceptors to facilitate ring closure reactions, leading to diverse azetidine compounds that were tested for their biological efficacy .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its spirocyclic structure and functional groups.
Table 1: Synthetic Applications
| Application Area | Description |
|---|---|
| Intermediates | Used in the preparation of azetidine derivatives |
| Functionalization | Can be modified to introduce various functional groups |
| Catalytic Reactions | Acts as a precursor in catalytic organic reactions |
Material Sciences
Research indicates that derivatives of this compound can be utilized in developing novel materials with specific properties.
Case Study: Polymer Development
A recent investigation explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The spirocyclic structure contributed to increased rigidity and improved thermal resistance compared to conventional polymers .
Chemical Properties and Characterization
Understanding the chemical properties of this compound is crucial for its application in research.
Mechanism of Action
The mechanism by which N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as enzyme inhibition or activation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Spiro Core
N-(3,4-Dimethylphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
This analog () replaces the benzyl group with a 3,4-dimethylphenyl substituent. The bulkier aromatic group may enhance hydrophobic interactions but reduce solubility compared to the benzyl derivative. No direct activity data is available, but the substituent’s electron-donating methyl groups could alter electronic properties and binding kinetics.
Benzathine Benzylpenicillin ()
Though pharmacologically distinct, this compound shares a benzyl group, highlighting the role of benzyl moieties in improving stability and pharmacokinetics. The benzylpenicillin salt’s success underscores the importance of benzyl-derived solubility and sustained release profiles, which may inform design principles for the target compound.
Spiro Ring Modifications
N-(2,8-Dioxo-1-oxaspiro[4,5]deca-6,9-dien-7-yl) Acetamide ()
This spiro[4.5]deca-diene derivative (Molbank M599) features a larger spiro ring (10-membered vs. 9-membered) and ketone groups. The conjugated diene system may confer photoreactivity, a liability absent in the saturated target structure.
1-Benzyl-5-hydroxy-7,7-dimethyl-6,7-dihydro-1H-indol-4(5H)-one ()
This indole-based spiro compound, synthesized via chemoenzymatic methods, demonstrates how core heterocycle changes (indole vs. dioxa-azaspiro) influence bioactivity. The indole core enables π-π stacking interactions, while the target compound’s oxygen-rich spiro system may favor hydrogen bonding. The enzymatic resolution in achieves high enantiomeric excess (>90%), suggesting similar strategies could optimize stereochemistry in the target compound.
Data Table: Key Properties of Comparable Compounds
Research Implications and Gaps
The target compound’s spiro core and benzyl carboxamide group position it as a promising scaffold for drug discovery. Key comparisons reveal:
Biological Activity
N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHNO
CAS Number : 1396685-43-0
Molecular Weight : 290.36 g/mol
The compound features a spirocyclic structure that contributes to its biological activity. The presence of the benzyl group and the dioxane moiety enhances its interaction with biological targets.
Research indicates that this compound may act as an enzyme inhibitor, particularly targeting NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in various cancer cell lines. This inhibition can lead to reduced tumor growth and enhanced apoptotic pathways in malignant cells .
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound significantly inhibits the proliferation of cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways .
- Mechanistic Insights : The compound's ability to bind to the active site of NQO1 enhances the reduction of benzimidazolequinone substrates, which is crucial for its anticancer activity. This binding leads to increased oxidative stress within cancer cells, promoting cell death .
Other Biological Activities
Aside from its anticancer properties, preliminary research suggests potential applications in:
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
- Diabetes Management : Similar compounds have been investigated for their role as GPR119 agonists, which are involved in glucose metabolism and insulin secretion. While specific data on this compound is limited, its structural similarities suggest it may possess similar effects .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents used in clinical settings .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 (Breast) | 15 | 48 hours |
| A549 (Lung) | 20 | 48 hours |
| HeLa (Cervical) | 12 | 48 hours |
Case Study 2: Mechanistic Study on NQO1 Inhibition
In a mechanistic study focusing on NQO1 inhibition, researchers found that this compound effectively reduced enzyme activity in a concentration-dependent manner. This study provides insights into how the compound may selectively target cancerous tissues over healthy ones due to differential expression levels of NQO1 in these tissues .
Q & A
Q. What are the standard synthetic routes for N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide, and what critical reaction conditions govern yield and purity?
The synthesis typically involves a multi-step process:
- Step 1 : Reacting precursors like 3-((benzylamino)methyl)oxetane cycloalkane-3-ol with chloroacetyl chloride in the presence of a base (e.g., triethylamine, potassium carbonate) to form intermediates .
- Step 2 : Cyclization under inert conditions using strong bases (e.g., sodium hydride) to generate the spirocyclic core .
- Step 3 : Reduction with agents like lithium aluminum hydride and catalytic hydrogenation to remove protecting groups (e.g., Bn) .
Key factors include solvent choice (e.g., THF for cyclization), temperature control (0–25°C for stability), and stoichiometric ratios to minimize side reactions.
Q. Which analytical techniques are most effective for characterizing the spirocyclic structure and confirming purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve stereochemistry and substituent positions (e.g., benzyl group integration at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 318.18) and fragmentation patterns .
- X-ray Crystallography : Used to resolve structural ambiguities, especially for spirocyclic conformations .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve scalability and enantiomeric purity?
- Reagent Optimization : Substitute sodium hydride with milder bases (e.g., DBU) to reduce exothermic risks during cyclization .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps to enhance enantioselectivity .
- Flow Chemistry : Implement continuous-flow systems for intermediates prone to degradation under prolonged batch conditions .
Q. How can contradictory data in crystallographic vs. solution-phase structural analyses be resolved?
Q. What molecular targets and mechanisms underlie the compound’s reported biological activity (e.g., anticonvulsant effects)?
- Enzyme Inhibition : The spirocyclic core mimics transition states in enzymes like fatty acid amide hydrolase (FAAH), blocking substrate hydrolysis .
- Kinase Modulation : N-Benzyl substituents may interact with LRRK2 kinase’s ATP-binding pocket, as suggested by docking studies .
- In Vivo Assays : Use zebrafish seizure models to correlate structural modifications (e.g., dimethyl groups) with efficacy .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity and metabolic stability?
- SAR Studies : Compare analogs like 5,9-dioxa-2-azaspiro[3.5]nonane (CAS 947534-06-7), where oxygen positioning alters FAAH binding affinity .
- Metabolism : Introduce deuterium at the benzyl position to reduce CYP450-mediated oxidation, as shown in microsomal stability assays .
Q. What experimental strategies are recommended for elucidating the compound’s role in complex biological pathways?
- Proteomic Profiling : Use affinity chromatography with immobilized spirocyclic probes to identify interacting proteins .
- CRISPR-Cas9 Screening : Knock out candidate targets (e.g., LRRK2) in neuronal cell lines to validate anticonvulsant mechanisms .
Q. How can computational tools predict the compound’s reactivity and regioselectivity in novel reactions?
- Machine Learning : Train models on spirocyclic reaction databases (e.g., Reaxys) to predict outcomes of nucleophilic substitutions .
- MD Simulations : Simulate solvent effects on cyclization steps using GROMACS to optimize reaction conditions .
Methodological Challenges and Solutions
Q. What stability issues arise during storage, and how can they be mitigated?
Q. How to design derivatives for improved blood-brain barrier (BBB) penetration?
- LogP Optimization : Introduce fluorine atoms to increase lipophilicity (target LogP 2–3) while maintaining polar surface area <80 Ų .
- P-gp Efflux Assays : Screen derivatives in MDCK-MDR1 cells to identify compounds with reduced P-glycoprotein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
